1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Description
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
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Biological Activity
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that has gained attention due to its potential biological activities. This compound, with the CAS number 2034451-22-2, features a unique structural composition that includes a urea functional group and pyrazinyl-pyrazole moieties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Characteristics
The molecular formula of this compound is C18H20N6O, and it has a molecular weight of 336.4 g/mol. The structural features suggest that it may exhibit significant interactions with biological macromolecules, potentially influencing various biochemical pathways.
While specific mechanisms of action for this compound remain largely unexplored, similar urea derivatives have been known to act as enzyme inhibitors or modulators of protein interactions. The presence of the pyrazole and imidazole rings suggests potential activities such as:
- Antibacterial : Pyrazole derivatives have shown antibacterial properties against various strains.
- Anticancer : Compounds containing imidazole and pyrazole structures have been investigated for their anticancer activities.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
Antitumor Activity
Studies on similar compounds have demonstrated that derivatives with imidazole and urea functionalities can induce apoptosis in cancer cells. For instance, compounds in related studies showed effectiveness in inhibiting cell proliferation in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For example, certain pyrazole compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may also possess similar activity .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Antitumor Efficacy : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, indicating potential applications in cancer therapy .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various pyrazole derivatives, showing promising results against common pathogens .
- Pharmacokinetic Properties : Research on related compounds has indicated favorable pharmacokinetic profiles, suggesting that modifications in structure could enhance bioavailability and therapeutic effectiveness.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of structurally similar compounds and their reported biological activities:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
1-(4-methoxyphenyl)-3-(2-(5-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Methoxy group instead of dimethyl | Potentially different antimicrobial activity |
1-(2-chlorophenyl)-3-(2-(6-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Chlorine substituent on phenyl ring | Enhanced reactivity patterns |
1-(phenyl)-3-(2-(5-bromopyrazin-2-yl)-1H-pyrazol-1-yl)urea | Bromine substituent on phenyl ring | Increased lipophilicity affecting bioavailability |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)23-18(25)22-8-10-24-9-7-21-17(24)16-12-19-5-6-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSYTCMZHPXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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